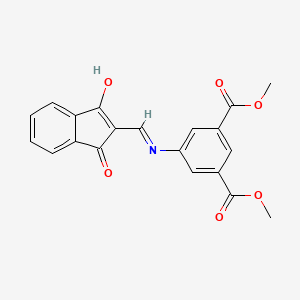![molecular formula C27H28N2O4S B1530953 Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine CAS No. 1219404-63-3](/img/structure/B1530953.png)
Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine
Overview
Description
Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is a synthetic amino acid derivative characterized by its unique structure, which includes a phenylalanine moiety, a pyridyl group, and a penicillamine backbone. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine typically involves the following steps:
Fmoc Protection: The amino group of DL-penicillamine is protected using the Fmoc (9-fluorenylmethoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxyl group of DL-penicillamine is esterified with 2-(4-pyridyl)ethyl bromide to introduce the pyridyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form pyridine-N-oxide.
Reduction: The compound can be reduced to remove the Fmoc group, yielding the free amino group.
Substitution: The pyridyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Pyridine-N-oxide: Formed through the oxidation of the pyridyl group.
Free Amino Group: Resulting from the reduction of the Fmoc-protected amino group.
Substitution Products: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine is widely used in scientific research due to its unique properties. Some of its applications include:
Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, aiding in the creation of complex peptides and proteins.
Proteomics: The compound is used in proteomics studies to investigate protein structure and function.
Drug Development: It is utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor ligands.
Chemical Biology: Researchers use this compound to study biological processes and develop new chemical tools for biological research.
Mechanism of Action
The mechanism by which Fmoc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine exerts its effects involves its interaction with specific molecular targets and pathways. The pyridyl group can bind to metal ions, forming complexes that are useful in catalysis and enzyme inhibition. The penicillamine backbone can chelate metal ions, which is important in biological systems and industrial applications.
Comparison with Similar Compounds
Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine
Fmoc-b-(4-pyridyl)-D-alanine
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-(2-pyridin-4-ylethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-27(2,34-16-13-18-11-14-28-15-12-18)24(25(30)31)29-26(32)33-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14-15,23-24H,13,16-17H2,1-2H3,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHPMXLJJCFZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCCC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


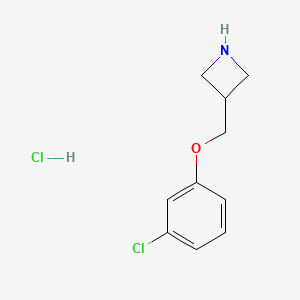
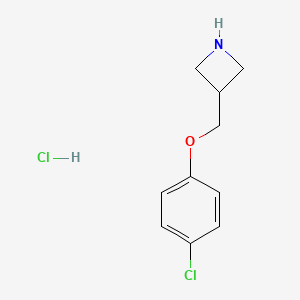
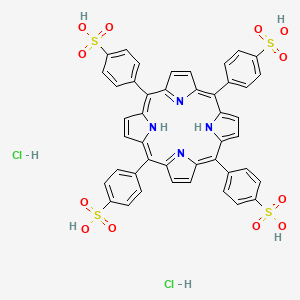
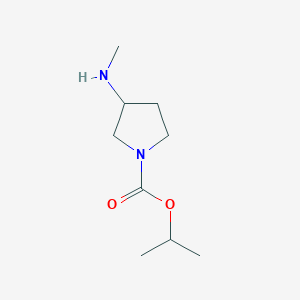
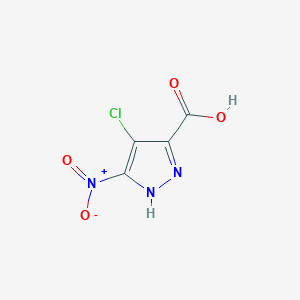
![methyl 3-[(2,4-dioxo-1,3-thiazolan-5-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B1530883.png)
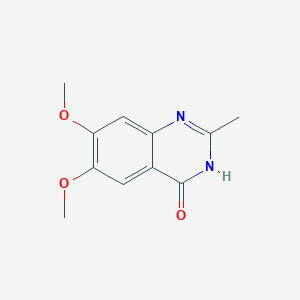
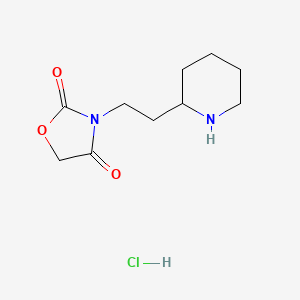
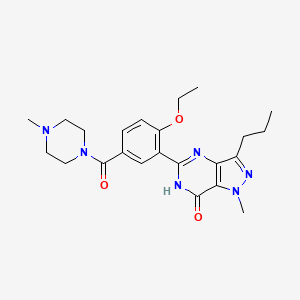


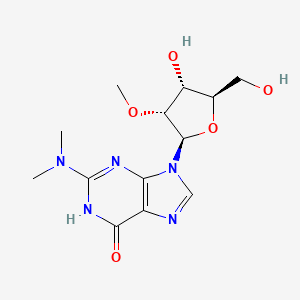
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
